molecular formula C15H19N7O B282236 N,N-diethyl-5-methyl-7-(3-pyridinyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide

N,N-diethyl-5-methyl-7-(3-pyridinyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide

Numéro de catalogue B282236
Poids moléculaire: 313.36 g/mol
Clé InChI: RIPLLQDSSRVPSR-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N,N-diethyl-5-methyl-7-(3-pyridinyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide is a chemical compound that has gained attention in scientific research due to its potential pharmacological properties. This compound is also known as DMTCP, and it is a tetrazolo-pyrimidine derivative.

Mécanisme D'action

The exact mechanism of action of DMTCP is not fully understood. However, it has been suggested that it may act as a selective inhibitor of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX) enzymes, which are involved in the inflammatory response. DMTCP may also modulate the activity of certain signaling pathways, such as the nuclear factor kappa B (NF-κB) pathway, which plays a role in inflammation and cancer.
Biochemical and Physiological Effects:
DMTCP has been shown to have anti-inflammatory, antitumor, and antiviral effects in preclinical studies. It has also been demonstrated to have neuroprotective effects in animal models of neurological disorders. DMTCP has been found to inhibit the production of inflammatory cytokines, such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α), and to reduce the expression of COX-2 and inducible nitric oxide synthase (iNOS) enzymes.

Avantages Et Limitations Des Expériences En Laboratoire

DMTCP has several advantages for lab experiments. It is readily available and can be synthesized using standard laboratory techniques. It has been shown to have low toxicity and is well tolerated in animal studies. However, there are also limitations to using DMTCP in lab experiments. Its mechanism of action is not fully understood, and further research is needed to determine its efficacy in clinical trials. Additionally, DMTCP may have off-target effects that need to be considered in experimental design.

Orientations Futures

There are several future directions for research on DMTCP. One area of interest is its potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Further studies are needed to determine its efficacy and safety in clinical trials. Another area of interest is its potential use in the treatment of cancer. DMTCP has been shown to have antitumor effects in preclinical studies, and further research is needed to determine its potential as a cancer therapy. Additionally, DMTCP may have applications in the field of virology, as it has been shown to have antiviral effects in vitro. Further studies are needed to determine its potential as an antiviral agent.
Conclusion:
In conclusion, DMTCP is a tetrazolo-pyrimidine derivative that has gained attention in scientific research due to its potential pharmacological properties. It has been studied for its anti-inflammatory, antitumor, and antiviral activities, as well as its potential use in the treatment of neurological disorders. DMTCP has shown promising results in preclinical studies, and further research is needed to determine its efficacy in clinical trials.

Méthodes De Synthèse

DMTCP can be synthesized through a multistep process that involves the reaction of 2-aminopyridine with ethyl 2-bromoacetate, followed by the reaction with hydrazine hydrate to obtain 2-aminopyrimidine. The final step involves the reaction of 2-aminopyrimidine with ethyl 4,5-dimethyl-1H-imidazole-6-carboxylate under reflux conditions to obtain DMTCP.

Applications De Recherche Scientifique

DMTCP has been studied for its potential pharmacological properties, such as its anti-inflammatory, antitumor, and antiviral activities. It has also been investigated for its potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. DMTCP has shown promising results in preclinical studies, and further research is needed to determine its efficacy in clinical trials.

Propriétés

Formule moléculaire

C15H19N7O

Poids moléculaire

313.36 g/mol

Nom IUPAC

N,N-diethyl-5-methyl-7-pyridin-3-yl-1,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide

InChI

InChI=1S/C15H19N7O/c1-4-21(5-2)14(23)12-10(3)17-15-18-19-20-22(15)13(12)11-7-6-8-16-9-11/h6-9,13H,4-5H2,1-3H3,(H,17,18,20)

Clé InChI

RIPLLQDSSRVPSR-UHFFFAOYSA-N

SMILES isomérique

CCN(CC)C(=O)C1=C(N=C2N=NNN2C1C3=CN=CC=C3)C

SMILES

CCN(CC)C(=O)C1=C(N=C2N=NNN2C1C3=CN=CC=C3)C

SMILES canonique

CCN(CC)C(=O)C1=C(NC2=NN=NN2C1C3=CN=CC=C3)C

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.